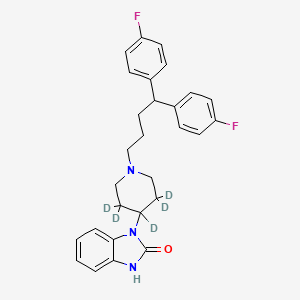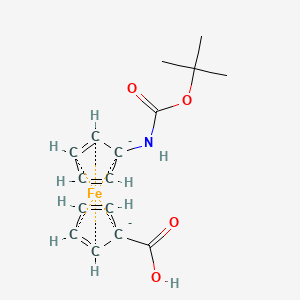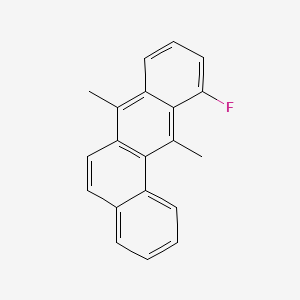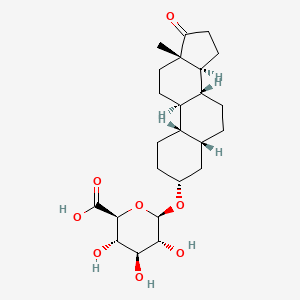
19-Noretiocholanolone glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Noretiocholanolone glucuronide is a metabolite of nandrolone, a synthetic anabolic steroid. It is formed through the glucuronidation process, where glucuronic acid is added to 19-noretiocholanolone. This compound is often used in anti-doping tests to detect the use of nandrolone and other related steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-noretiocholanolone glucuronide typically involves the glucuronidation of 19-noretiocholanolone. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 19-noretiocholanolone .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using glucuronosyltransferase. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
19-Noretiocholanolone glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may yield reduced forms of the compound .
Scientific Research Applications
19-Noretiocholanolone glucuronide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection of nandrolone metabolites.
Biology: Studied for its role in the metabolism of anabolic steroids and its detection in biological samples.
Medicine: Investigated for its potential effects on human health and its use in anti-doping tests.
Industry: Used in the development of analytical methods for the detection of steroid abuse in sports.
Mechanism of Action
19-Noretiocholanolone glucuronide exerts its effects through its role as a metabolite of nandrolone. Nandrolone is metabolized in the liver to form 19-noretiocholanolone, which is then glucuronidated to form this compound. This compound is excreted in the urine and can be detected using analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .
Comparison with Similar Compounds
Similar Compounds
19-Norandrosterone glucuronide: Another metabolite of nandrolone, used in anti-doping tests.
19-Norandrostenedione: A precursor to nandrolone, also detected in anti-doping tests.
19-Norandrostenediol: Another precursor to nandrolone, used in similar applications.
Uniqueness
19-Noretiocholanolone glucuronide is unique in its specific structure and its role as a metabolite of nandrolone. Its detection in urine samples is a key indicator of nandrolone use, making it an important compound in anti-doping efforts .
Properties
Molecular Formula |
C24H36O8 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9R,10S,13S,14S)-13-methyl-17-oxo-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H36O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h11-16,18-21,23,26-28H,2-10H2,1H3,(H,29,30)/t11-,12-,13+,14-,15-,16+,18+,19+,20-,21+,23-,24+/m1/s1 |
InChI Key |
JGNAYBFRYHOLMC-HAVPAZTRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


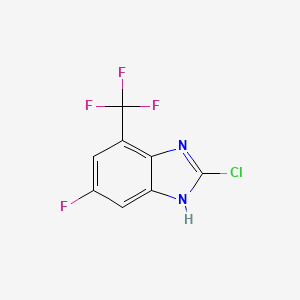
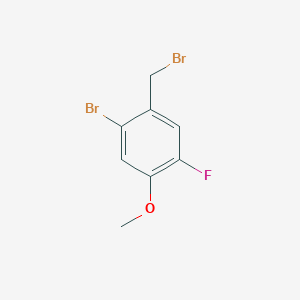
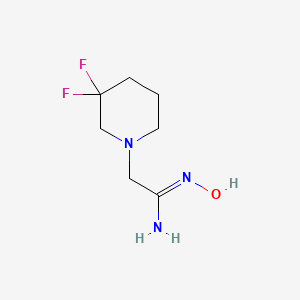
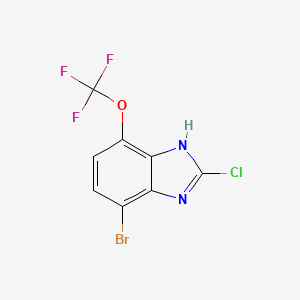


![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
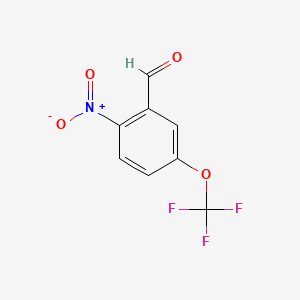
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
